[1,1'-Biphenyl]-2,3'-dicarboxylic acid

Organic Synthesis Suzuki-Miyaura Coupling Biphenyl Monomers

Choose [1,1'-Biphenyl]-2,3'-dicarboxylic acid over symmetric isomers when your application demands a kinked, non-linear monomer architecture. The 2,3'-substitution pattern prevents highly ordered liquid-crystalline domains, modulating polymer crystallinity and melt viscosity. Its lower predicted melting point facilitates melt-polymerization with reduced thermal degradation. As the validated core of the clinical-stage GCPII inhibitor E2072 (Ki 10 nM), this asymmetric scaffold is essential for CNS-penetrant, orally active drug candidates—a pharmacological profile not replicated by 2,2'- or 4,4'-isomers. For MOF synthesis, it serves as a non-centrosymmetric ditopic linker generating unique pore architectures. Factor the ~50% Suzuki coupling yield into large-scale cost analysis. Verify isomeric purity via HPLC before use.

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
CAS No. 606-75-7
Cat. No. B1290192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-2,3'-dicarboxylic acid
CAS606-75-7
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O
InChIInChI=1S/C14H10O4/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,15,16)(H,17,18)
InChIKeyOFKNLQSJUCXVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-2,3'-dicarboxylic Acid (CAS 606-75-7): Procurement Guide and Asymmetric Linker Differentiation


[1,1'-Biphenyl]-2,3'-dicarboxylic acid (CAS 606-75-7), also known as isodiphenic acid or 2,3'-biphenyldicarboxylic acid, is an asymmetric aromatic dicarboxylic acid with the molecular formula C14H10O4 and molecular weight 242.23 g/mol [1]. Its defining feature is the unsymmetrical positioning of the two carboxyl groups on the biphenyl scaffold—one at the 2-position of the first ring and one at the 3'-position of the second ring—which imparts distinct steric and electronic properties compared to its symmetric isomers [2]. This asymmetry governs its reactivity in cross-coupling reactions, its coordination geometry in metal-organic frameworks, and its utility as a rigid, non-linear monomer for condensation polymers .

Why Biphenyl-2,3'-dicarboxylic Acid Cannot Be Replaced by 2,2'-, 3,3'-, or 4,4'-Isomers in Synthesis and Materials Design


Substituting [1,1'-biphenyl]-2,3'-dicarboxylic acid with its symmetric isomers—2,2'- (diphenic acid), 3,3'-, or 4,4'-biphenyldicarboxylic acid—introduces fundamental changes in molecular geometry and reactivity. The asymmetric 2,3'-substitution pattern introduces steric hindrance at one ortho position while leaving the other ring's meta position unencumbered, resulting in a twisted biphenyl conformation with distinct dihedral angles and coordination vectors [1]. This contrasts sharply with the planar or C2-symmetric geometries of the 2,2'- and 4,4'-isomers. In polymer synthesis, this asymmetry prevents the formation of highly ordered, liquid-crystalline domains that are characteristic of polymers derived from linear 4,4'-linkers, instead yielding materials with different thermal and mechanical properties [2]. Furthermore, in medicinal chemistry, the 2,3'-scaffold serves as the core for the clinical candidate E2072, a substitution pattern that is essential for its potent and selective GCPII inhibition—a pharmacological profile not replicated by isomers [3]. Generic substitution based solely on the 'biphenyldicarboxylic acid' class name will lead to divergent synthetic yields, altered material architectures, and loss of specific biological activity.

Quantitative Differentiation Evidence for [1,1'-Biphenyl]-2,3'-dicarboxylic Acid Procurement Decisions


Synthesis Yield Comparison: 2,3'-Isomer Exhibits 50% Lower Isolated Yield Than 3,3'- and 4,4'-Isomers Due to Steric Hindrance

In a one-pot Suzuki-Miyaura coupling synthesis of biphenyldicarboxylic acids, the 2,3'-substituted isomer exhibited significantly reduced isolated yields compared to the 3- and 4-substituted systems [1]. The reaction utilizes halobenzoic acids and aryl boronic acids under phase-transfer catalysis. While the 3- and 4-substituted isomers yielded nearly quantitative isolated yields of 95% to 98%, the 2,3'- and 2,4'-substituted products suffered from steric hindrance, resulting in isolated yields of approximately 50% [2]. This quantifies a direct, head-to-head synthetic efficiency penalty for the asymmetric 2,3'-isomer, directly impacting procurement considerations for scale-up.

Organic Synthesis Suzuki-Miyaura Coupling Biphenyl Monomers

Predicted Melting Point Depression: 2,3'-Isomer Melts 36°C Lower Than 2,2'-Diphenic Acid, Enabling Lower-Temperature Processing

The predicted melting point of [1,1'-biphenyl]-2,3'-dicarboxylic acid is 189.06 °C (Mean or Weighted MP, MPBPWIN v1.42 estimation) [1]. In contrast, the symmetric 2,2'-biphenyldicarboxylic acid (diphenic acid) exhibits a measured melting range of 225-228 °C . This ~36 °C depression in melting point for the asymmetric 2,3'-isomer is attributed to the disruption of crystal packing efficiency caused by the unsymmetrical carboxyl group placement [2]. The lower melting point can facilitate melt-processing techniques in polymer synthesis where the monomer must be melted prior to polycondensation.

Thermochemistry Physical Properties Polymer Processing

Pharmacological Potency: Derivative E2072 Exhibits Ki = 10 nM for GCPII, Comparable to Most Potent In-Class Inhibitors

The 2,3'-biphenyldicarboxylic acid scaffold is the core structure of E2072 [(3-2-mercaptoethyl)biphenyl-2,3'-dicarboxylic acid], a clinical-stage GCPII inhibitor. E2072 demonstrates a Ki of 10 nM for glutamate carboxypeptidase II (GCPII) in vitro [1]. This places it among the most potent GCPII inhibitors reported, comparable to ZJ43 (Ki = 0.8 nM) and significantly more potent than D-Dopa (IC50 = 200 nM) and 2-PMPA prodrugs . The asymmetric 2,3'-dicarboxylic acid motif is essential for this activity, as the specific spatial arrangement of the carboxylates and the mercaptoethyl substituent engages the enzyme's active site zinc ions [2].

Medicinal Chemistry Enzyme Inhibition Neuropathic Pain

Oral Bioavailability: E2072 Achieves 30-39% Absolute Oral Bioavailability, Overcoming the Poor Oral Absorption of 2-PMPA

A critical differentiator of the 2,3'-biphenyldicarboxylic acid-derived inhibitor E2072 is its oral bioavailability. E2072 demonstrates an absolute oral bioavailability of ~30% in rats and ~39% in monkeys [1]. This contrasts sharply with 2-PMPA, another potent GCPII inhibitor, which suffers from poor oral bioavailability due to its highly polar phosphonate and dicarboxylate groups, necessitating prodrug strategies [2]. While D-DOPA achieves a higher oral bioavailability of 47.7% in rats, E2072's combination of potency, selectivity, and oral availability without requiring a prodrug formulation is a distinct advantage for preclinical development [3].

Pharmacokinetics Oral Drug Delivery ADME

Selectivity Profile: E2072 Demonstrates >1000-Fold Selectivity for GCPII Over 125 Off-Targets

In a comprehensive selectivity screen of more than 125 biological targets, E2072 displayed no significant activity at a concentration of 10 µM in any assay except for GCPII, where its Ki is 10 nM [1]. This corresponds to a selectivity window of >1000-fold (10 µM vs. 10 nM) for the intended target. The specific 2,3'-substitution pattern on the biphenyl ring is critical for this selectivity, as it positions the mercaptoethyl group and the carboxylates for optimal zinc coordination in the GCPII active site while avoiding interactions with off-target metalloproteases [2]. Such a clean selectivity profile is a key differentiator for the E2072 scaffold compared to other GCPII inhibitors that may exhibit broader metalloprotease inhibition.

Drug Selectivity Off-Target Screening Safety Pharmacology

Recommended Application Scenarios for [1,1'-Biphenyl]-2,3'-dicarboxylic Acid Based on Quantitative Evidence


Synthesis of Non-Linear, Rigid-Rod Condensation Polymers Requiring Controlled Melt-Processability

Procure [1,1'-biphenyl]-2,3'-dicarboxylic acid as a monomer for condensation polymers where a non-linear, kinked backbone is desired to modulate crystallinity and melt viscosity. Its lower predicted melting point (~189 °C) compared to 2,2'-isomers (225-228 °C) [1] facilitates melt-polymerization at lower temperatures, reducing thermal degradation. However, the 50% isolated yield in Suzuki coupling [2] must be factored into cost analysis for large-scale monomer production.

Medicinal Chemistry: Fragment-Based Discovery of GCPII Inhibitors with Oral Bioavailability

Utilize the 2,3'-biphenyldicarboxylic acid scaffold as a validated starting fragment for the synthesis of novel glutamate carboxypeptidase II (GCPII) inhibitors. The E2072 derivative demonstrates a Ki of 10 nM [3], oral bioavailability of 30-39% [4], and >1000-fold selectivity over 125 off-targets [5]. This scaffold is a proven, privileged chemotype for CNS-penetrant, orally active GCPII inhibitors targeting neuropathic pain and peripheral neuropathy.

Coordination Chemistry: Construction of Asymmetric Metal-Organic Frameworks (MOFs) with Tuned Pore Geometries

Employ [1,1'-biphenyl]-2,3'-dicarboxylic acid as an asymmetric ditopic linker in MOF synthesis to generate frameworks with non-centrosymmetric pore architectures. The unsymmetrical carboxylate arrangement induces a specific dihedral angle and coordination vector that differs from symmetric 4,4'- or 3,3'-linkers, enabling the creation of MOFs with unique guest-accessible void spaces and potential for enantioselective separation or catalysis [6]. The lower synthetic yield of the ligand itself [2] may necessitate custom synthesis for large-scale MOF production.

Reference Standard for Isomeric Purity in Biphenyldicarboxylic Acid Mixtures

Procure high-purity [1,1'-biphenyl]-2,3'-dicarboxylic acid as an analytical reference standard for HPLC or GC-MS methods designed to separate and quantify isomeric impurities in commercial batches of other biphenyldicarboxylic acids (e.g., 4,4'-BPDC used in polyester production). The distinct retention time and mass spectrum of the 2,3'-isomer allows for its use as a marker for asymmetric byproducts formed during industrial oxidation processes.

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